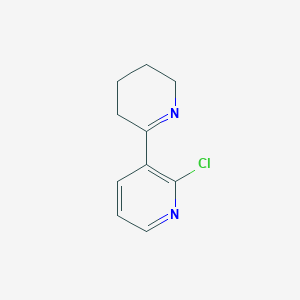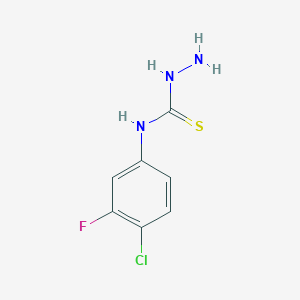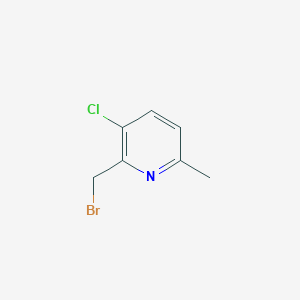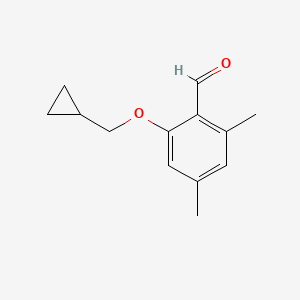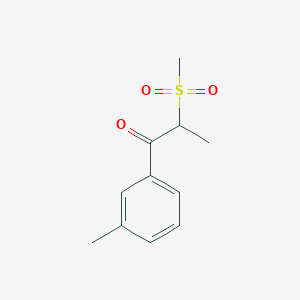
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic with a quinoline core, ciprofloxacin has different functional groups that confer its antibacterial properties.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and selectivity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H10ClF2NO3 |
|---|---|
Peso molecular |
301.67 g/mol |
Nombre IUPAC |
ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10ClF2NO3/c1-2-19-12(18)8-3-7-4-11(20-13(15)16)9(14)5-10(7)17-6-8/h3-6,13H,2H2,1H3 |
Clave InChI |
FLBPJKNXYSJIHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


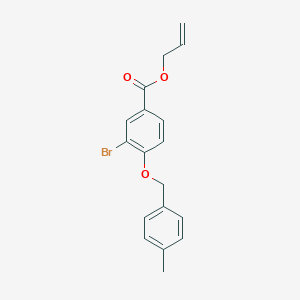
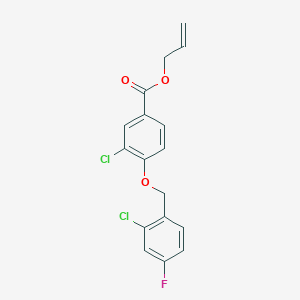
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
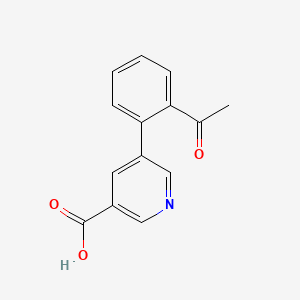
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)

